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Executive Summary

Mizagliflozin, a selective inhibitor of the sodium-glucose cotransporter 1 (SGLT1), is designed
to act locally within the gastrointestinal tract with minimal systemic absorption. Its primary
mechanism of delaying intestinal glucose absorption has prompted investigations into its
effects on various metabolic parameters, including the secretion of the incretin hormone
glucagon-like peptide-1 (GLP-1). This technical guide synthesizes the available clinical data on
the impact of Mizagliflozin on GLP-1 secretion, details the experimental methodologies
employed in these studies, and illustrates the underlying physiological pathways. The evidence
presents a conflicting picture: a clinical pharmacology study and subsequent reports in the
context of functional constipation suggest Mizagliflozin enhances GLP-1 secretion, whereas a
more recent clinical trial in patients with post-bariatric hypoglycemia found no significant effect
on circulating GLP-1 levels. This paper aims to present the current data, clarify the
methodologies, and provide a framework for understanding these divergent findings.

Data Presentation: Mizagliflozin's Effect on GLP-1

The impact of Mizagliflozin on GLP-1 secretion has been evaluated in different clinical
contexts, yielding contradictory results. The following tables summarize the quantitative and
qualitative findings from key clinical trials.

Clinical Trial in Post-Bariatric Hypoglycemia (PBH)
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Arecent study (NCT05541939) evaluating Mizagliflozin for the treatment of post-bariatric
hypoglycemia reported no significant impact on GLP-1 levels.

Table 1: Effect of Mizagliflozin on Circulating GLP-1 in Patients with Post-Bariatric
Hypoglycemia[1][2]

Endpoint Treatment Arms Outcome Quantitative Data

Specific data not

Mizagliflozin (2.5 mg, provided in the
) ) 5.0 mg, 10.0 mg o abstract, but the
Circulating GLP-1 No significant effect )
capsules; 2.5 mg conclusion of "no
liquid) vs. Baseline significant effect" was

explicitly stated.[1]

Studies in Functional Constipation

Earlier research, including a Phase 2 trial and a preceding clinical pharmacology study,
indicated that Mizagliflozin enhances GLP-1 secretion in patients with functional constipation.
However, specific quantitative data from these studies are not available in the cited
publications.

Table 2: Reported Effect of Mizagliflozin on GLP-1 in Patients with Functional Constipation[3]
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Reported Outcome o
Study Type Treatment Arms Quantitative Data
on GLP-1

Cites a previous

) Mizagliflozin 5 mg or clinical pharmacology )
Phase 2 Trial (Fukudo _ Not reported in the
10 mg once daily vs. study where GLP-1 o
S, etal.,, 2018) _ publication.
Placebo secretion was

"enhanced".[3]

o "elevated
Clinical Pharmacology trati ¢
concentrations o

Study (referenced in - Not available in the
Not specified GLP-1" and "GLP-1 ] ]
Fukudo S, et al., ) cited literature.
secretion was
2018)
enhanced".[3]
Mentions the GLP-1 levels were not
Letter to the Editor ] o promotion of GLP-1 reported in this
Mizagliflozin 5 mg or ] o
(Fukudo S & Kaku K, ] by short-chain fatty publication (focused
10 mg once daily )
2019) acids as a related on glucose and
phenomenon.[4] insulin).[4]

Experimental Protocols

The differing results may be attributable to variations in patient populations, study design, and
specific methodologies.

Protocol for Post-Bariatric Hypoglycemia Study
(NCT05541939)

» Study Design: A randomized, sequential crossover, single-dose study.[1][2]

o Participants: Nine patients (8 female, 1 male, aged 30-69 years) with confirmed post-bariatric
hypoglycemia.[1][2]

¢ Intervention: Participants were randomized to one of two arms. Arm A received 2.5 mg and
5.0 mg Mizagliflozin capsules at sequential visits. Arm B received a 2.5 mg liquid
formulation and a 10.0 mg capsule at sequential visits. A baseline Mixed Meal Tolerance Test
(MMTT) was performed on all patients.[1][2]
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e Procedure: Mizagliflozin was administered 20 minutes prior to the MMTT.[1]

o Sample Collection: Pharmacodynamic blood samples were collected at various time points
between 0 and 180 minutes post-MMTT administration.[1]

o Endpoint Measurement: GLP-1 and Gastric Inhibitory Polypeptide (GIP) were examined as
exploratory endpoints in a subset of patients.[1][2] The specific assay used for GLP-1
measurement was not detailed in the available abstract.

Protocol for Functional Constipation Studies

e Phase 2 Trial (Fukudo S, et al., 2018)

o Study Design: A multicentre, randomized, double-blind, placebo-controlled Phase 2 trial.[3]

[5]

o Participants: Patients aged 20 years or older with functional constipation or constipation-
predominant irritable bowel syndrome, recruited from 32 hospitals in Japan.[3][5]

o Intervention: Patients were randomly assigned to receive Mizagliflozin 5 mg,
Mizagliflozin 10 mg, or placebo, taken orally once daily after breakfast for 4 weeks.[3]

o Endpoint Measurement: The primary outcome was the change in spontaneous bowel
movements. GLP-1 was not a measured endpoint in this specific trial, but the authors refer
to a previous clinical pharmacology study where it was reportedly enhanced.[3]

e Randomised Open-Label Study (NCT02343978, reported by Fukudo & Kaku, 2019)
o Study Design: A randomised, open-label study.[4]

o Participants: Twenty-five patients with functional constipation (n=13 for 5 mg, n=12 for 10
mg).[4]

o Intervention: Oral administration of Mizagliflozin 5 mg or 10 mg once daily, 30 minutes
after breakfast for 2 weeks.[4]

o Procedure: Blood glucose and insulin levels were measured at 0, 30, 60, and 120 minutes
after a standard breakfast.[4]
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o Endpoint Measurement: This study reported data on plasma glucose and insulin but did
not report GLP-1 levels.[4]

Signaling Pathways and Visualizations

Proposed Mechanism of SGLT1 Inhibition on GLP-1
Secretion

The primary hypothesis for how SGLT1 inhibition may lead to increased GLP-1 secretion
involves a delayed and distal delivery of intestinal glucose. This creates a substrate for gut
microbiota, leading to the production of short-chain fatty acids (SCFASs), which in turn stimulate
L-cells to release GLP-1.
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Caption: Proposed pathway of Mizagliflozin-induced GLP-1 secretion.

Experimental Workflow for the PBH Clinical Trial

The workflow for the clinical trial in patients with post-bariatric hypoglycemia (NCT05541939)
involved a screening and baseline period followed by a crossover treatment design.
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Caption: Workflow of the Mizagliflozin trial in post-bariatric hypoglycemia.
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Discussion and Conclusion

The effect of Mizagliflozin on GLP-1 secretion remains an area with conflicting clinical
evidence. Early-phase studies in the context of treating functional constipation suggested an
enhancement of GLP-1 secretion, a finding consistent with the proposed mechanism of action
for intestinal SGLT1 inhibitors.[3][6] This mechanism posits that by blocking glucose absorption
in the proximal intestine, Mizagliflozin increases glucose delivery to the distal small intestine
and colon. Here, gut microbiota metabolize the excess glucose into short-chain fatty acids
(SCFASs), which then stimulate L-cells to secrete GLP-1.

However, a more recent, methodologically distinct study in a different patient population—those
with post-bariatric hypoglycemia—found no significant change in circulating GLP-1 levels.[1][2]
Several factors could contribute to this discrepancy:

o Patient Population: The gut microbiome and hormonal milieu of patients with functional
constipation may differ significantly from those who have undergone bariatric surgery. The
altered gastrointestinal anatomy and transit time in post-bariatric patients could influence the
delivery of glucose to the distal gut and the subsequent microbial fermentation and L-cell
response.

» Study Duration and Dosing: The constipation trials involved multi-week dosing,[3][4] which
may be necessary to induce significant changes in the gut microbiota composition required
for enhanced SCFA production. In contrast, the PBH study was a single-dose administration
design,[1][2] which may not have been sufficient to elicit a delayed, microbiome-mediated
GLP-1 response.

+ Measurement and Methodology: Without access to the full quantitative data and specific
assay methodologies from the earlier studies, a direct comparison is challenging. The timing
of blood draws relative to the meal and drug administration is critical for capturing the
dynamics of GLP-1 secretion, which can be biphasic.

In conclusion, while a plausible mechanism exists for Mizagliflozin to increase GLP-1
secretion, the clinical evidence is inconsistent. The definitive trial in post-bariatric hypoglycemia
patients did not support this effect. Future research should aim to resolve this conflict by
conducting studies with detailed, time-course measurements of GLP-1 and SCFAs in different
patient populations under various dosing regimens. For drug development professionals, the
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current evidence suggests that a significant, reliable increase in GLP-1 secretion should not be
assumed as a primary pharmacodynamic effect of Mizagliflozin across all patient groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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